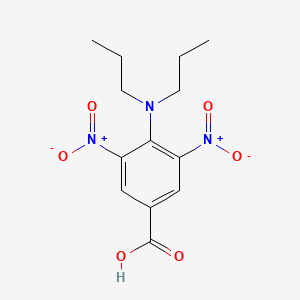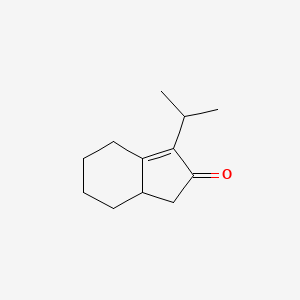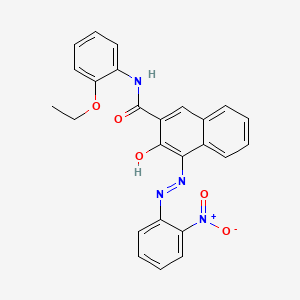
Trihexadecyloxyisopropoxytitanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihexadecyloxyisopropoxytitanium is a titanium-based organometallic compound It is characterized by its unique structure, which includes a titanium atom bonded to isopropoxy and trihexadecyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trihexadecyloxyisopropoxytitanium typically involves the reaction of titanium tetrachloride with isopropanol and hexadecanol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows:
TiCl4+C3H7OH+C16H33OH→Ti(OCH3CH2CH3)(OCH2C16H33)3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
Trihexadecyloxyisopropoxytitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The isopropoxy and trihexadecyloxy groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under an inert atmosphere.
Substitution: Substitution reactions often involve the use of alcohols or amines as nucleophiles.
Major Products
Oxidation: Titanium dioxide and various organic oxidation products.
Reduction: Lower oxidation state titanium compounds.
Substitution: New organometallic compounds with different ligands.
Applications De Recherche Scientifique
Trihexadecyloxyisopropoxytitanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as an anticancer agent, leveraging its ability to interact with cellular components.
Industry: It is used in the production of high-performance materials, such as coatings and composites, due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism of action of trihexadecyloxyisopropoxytitanium involves its interaction with various molecular targets. In catalysis, the titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. In biological systems, the compound can interact with cellular membranes and proteins, potentially disrupting cellular processes and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium isopropoxide: A simpler titanium alkoxide used in similar applications but lacks the long alkyl chains of trihexadecyloxyisopropoxytitanium.
Titanium tetraisopropoxide: Another titanium alkoxide with four isopropoxy groups, used extensively in the synthesis of titanium dioxide nanoparticles.
Titanium butoxide: Similar to titanium isopropoxide but with butoxy groups, used in the preparation of titanium-based materials.
Uniqueness
This compound is unique due to its long alkyl chains, which impart hydrophobic properties and enhance its solubility in organic solvents. This makes it particularly useful in applications where solubility and stability in non-polar environments are crucial.
Propriétés
Numéro CAS |
65151-13-5 |
|---|---|
Formule moléculaire |
C51H110O4Ti |
Poids moléculaire |
835.3 g/mol |
Nom IUPAC |
hexadecan-1-ol;propan-2-ol;titanium |
InChI |
InChI=1S/3C16H34O.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-3(2)4;/h3*17H,2-16H2,1H3;3-4H,1-2H3; |
Clé InChI |
XCKGGRJZRSHASV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCO.CC(C)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


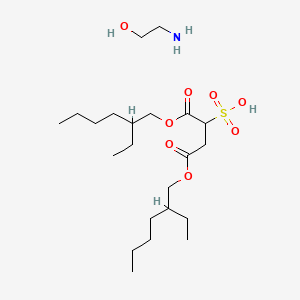

![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)
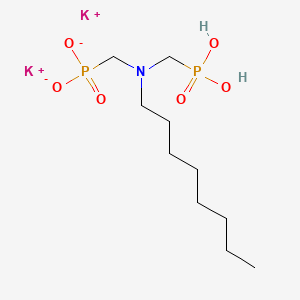
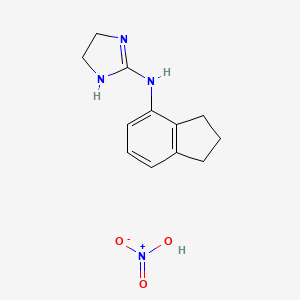
![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
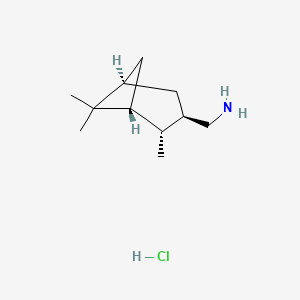
![[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate](/img/structure/B15179757.png)


